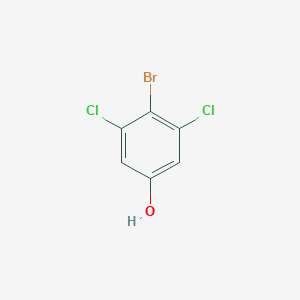

4-Bromo-3,5-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESPEUKZHWMEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356323 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-28-9 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Bromo-3,5-dichlorophenol from 3,5-dichlorophenol

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dichlorophenol from 3,5-dichlorophenol

Foreword: Strategic Synthesis of Halogenated Phenols

The targeted synthesis of polyhalogenated phenols is a cornerstone of modern medicinal and materials chemistry. These scaffolds are not merely inert building blocks; their unique electronic and lipophilic properties make them critical precursors for a range of high-value molecules, including pharmaceuticals, agrochemicals, and preservatives.[1] this compound stands out as a particularly useful intermediate, valued for its application as a potent preservative and its role in the synthesis of more complex molecular architectures.

This guide eschews a simple recitation of steps. Instead, it provides a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of the selective bromination of 3,5-dichlorophenol. We will explore the "why" behind each experimental choice, offering a robust, self-validating protocol designed for reproducibility and high-yield success in a research and development setting.

Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding and controlling the powerful directing effects of the substituents already present on the aromatic ring.

The starting material, 3,5-dichlorophenol, possesses three substituents: one hydroxyl (-OH) group and two chloro (-Cl) groups.

-

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho (C2, C6) and para (C4) to it. This activation makes the ring highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).[2][3]

-

Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair through resonance.

In the case of 3,5-dichlorophenol, the hydroxyl group's powerful activating effect dominates. It strongly directs the incoming electrophile to the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent large chlorine atoms. Consequently, the electrophilic attack occurs preferentially at the sterically accessible and electronically enriched C4 position, which is para to the hydroxyl group. This inherent electronic and steric bias is the key to the high regioselectivity of this reaction.

The choice of solvent is critical to prevent over-bromination. In polar, protic solvents like water, phenol can deprotonate to form the highly reactive phenoxide ion, which rapidly reacts with bromine water to yield 2,4,6-tribromophenol.[2][3] To achieve mono-bromination, a non-polar, aprotic solvent such as dichloromethane, chloroform, or carbon disulfide is employed. These solvents do not promote ionization, thus tempering the reactivity of the phenol and allowing for controlled, selective substitution.[3][4]

Caption: Electrophilic aromatic substitution mechanism for the bromination of 3,5-dichlorophenol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving bromine and volatile organic solvents must be performed in a certified chemical fume hood.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |

| 3,5-Dichlorophenol | 591-35-5 | 163.00 | Solid, corrosive, irritant.[5] |

| Bromine (Br₂) | 7726-95-6 | 159.81 | Liquid, highly corrosive, toxic, volatile. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent, suspected carcinogen. |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Solid, used to quench bromine. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Solid, drying agent. |

| Hexane | 110-54-3 | 86.18 | Flammable liquid, solvent for recrystallization. |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, solvent for recrystallization. |

Safety & Handling

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times. When handling concentrated bromine, butyl rubber gloves are recommended.

-

3,5-Dichlorophenol: Toxic and corrosive. Avoid inhalation of dust and skin contact.[5]

-

Bromine: Extremely corrosive and toxic upon inhalation or skin contact. Handle only in a fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

Dichloromethane: A volatile solvent. Avoid inhaling vapors.

-

Waste Disposal: All halogenated organic waste must be collected in a designated container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (8.15 g, 50.0 mmol).

-

Add 100 mL of dichloromethane (DCM) and stir until the solid is completely dissolved.

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

-

Bromination:

-

In a separate flask, carefully prepare a solution of bromine (2.6 mL, 8.0 g, 50.0 mmol) in 25 mL of DCM.

-

Transfer this bromine solution to a pressure-equalizing dropping funnel and place it on the reaction flask.

-

Add the bromine solution dropwise to the stirred, cold solution of 3,5-dichlorophenol over a period of approximately 45-60 minutes. The causality for slow, dropwise addition is to maintain the low temperature, preventing an uncontrolled exothermic reaction and minimizing the formation of undesired side products.[1] The reaction mixture will turn from colorless to a persistent reddish-brown as a slight excess of bromine is established.

-

-

Reaction Monitoring & Quenching:

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears and the solution becomes colorless. This step safely quenches any unreacted bromine.

-

-

Work-up & Isolation:

-

Transfer the reaction mixture to a 500 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-

Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Product Characterization and Quality Validation

The identity and purity of the synthesized this compound must be rigorously confirmed. This self-validating system ensures the material meets the standards required for subsequent applications.

Expected Analytical Data

| Analysis Technique | Expected Result |

| Appearance | White to off-white solid. |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.3 ppm (s, 2H, Ar-H), δ ~5.8 ppm (s, 1H, Ar-OH). The two aromatic protons are chemically equivalent and appear as a singlet. The phenolic proton is also a singlet.[6] |

| ¹³C NMR (125 MHz, CDCl₃) | Expect 4 distinct signals in the aromatic region, corresponding to the 4 unique carbon environments in the molecule. |

| Mass Spec. (EI) | Molecular Ion (M⁺) cluster expected around m/z 240, 242, 244, 246 due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). The most abundant peak in the cluster would be at m/z 242. |

| FT-IR (KBr pellet, cm⁻¹) | Broad peak ~3300-3500 cm⁻¹ (O-H stretch), ~1550-1600 cm⁻¹ (C=C aromatic stretch), ~700-850 cm⁻¹ (C-Cl and C-Br stretches). |

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant remaining starting material, the reaction may require a longer stir time or a slight increase in the bromine stoichiometry (e.g., 1.05 equivalents). However, adding a large excess of bromine increases the risk of di-bromination.

-

Formation of Side Products: The primary potential side product is 2-Bromo-3,5-dichlorophenol, arising from substitution at the ortho position. Strict adherence to low reaction temperatures (0-5 °C) is the most effective way to maximize para-selectivity and minimize this isomeric impurity.[1]

-

Purification Challenges: If the crude product is oily or fails to crystallize, it likely contains significant impurities. In this case, purification via silica gel column chromatography is recommended, using a gradient elution of hexane and ethyl acetate.

Conclusion

The is a highly efficient and selective transformation when executed with a proper understanding of the underlying chemical principles. By leveraging the powerful directing effect of the hydroxyl group and controlling the reaction conditions—specifically temperature and solvent polarity—chemists can reliably produce this valuable intermediate in high yield and purity. The robust protocol detailed herein, from mechanistic considerations to final product validation, provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate this synthesis into their workflows.

References

-

Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms . PubMed. [Link]

- Process for producing 4-bromo-2-chlorophenols.

-

Phenol, o-bromo- . Organic Syntheses Procedure. [Link]

-

Bromination of Phenols (video) . Khan Academy. [Link]

-

Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry . YouTube. [Link]

- Process for producing 1-bromo-3,5-dichlorobenzene.

-

Two-Step Synthesis of Diphenylacetylene from trans-Stilbene . Chem.ucla.edu. [Link]

-

Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms | Request PDF . ResearchGate. [Link]

-

Electronic Supporting Information . The Royal Society of Chemistry. [Link]

-

Preparation of 4-bromophenol . PrepChem.com. [Link]

- PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE.

-

A Green Bromination Method for the Synthesis of Benzylic Dibromides . ResearchGate. [Link]

- PROCESS FOR THE PREPARATION OF AMORPHOUS (1S)-1,5-ANHYDRO-1-C-[4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL] PHENYL]-D-GLUCITOL.

-

3,5-Dibromo-4-chlorophenol . PubChem. [Link]

-

How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? . ResearchGate. [Link]

Sources

physical and chemical characteristics of 4-Bromo-3,5-dichlorophenol

An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenol

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the (CAS No. 1940-28-9), a significant halogenated phenol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of this compound's properties, analytical methodologies, and safety considerations. We will delve into its structural and physicochemical properties, spectroscopic signatures, reactivity, and established protocols for its characterization and quantification.

Chemical Identity and Structure

This compound is a substituted aromatic compound with a hydroxyl group, a bromine atom, and two chlorine atoms attached to the benzene ring. Its unique substitution pattern dictates its chemical behavior and physical properties.

-

IUPAC Name: this compound

-

CAS Number: 1940-28-9[1]

-

InChI Key: WESPEUKZHWMEIQ-UHFFFAOYSA-N

-

Canonical SMILES: C1=C(C=C(C(=C1Cl)Br)Cl)O

The structural arrangement of the substituents is critical for its biological activity and reactivity. The hydroxyl group makes the compound acidic and susceptible to reactions at the oxygen atom, while the halogen atoms influence its lipophilicity, electronic properties, and metabolic stability.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are fundamental to its application, formulation, and analytical detection. The data for this compound are summarized below. It is important to note that while some experimental data is available, other values are predicted based on its structure.

| Property | Value | Source |

| Molecular Weight | 241.9 g/mol | |

| Exact Mass | 239.87400 Da | [4] |

| Physical Form | Solid | |

| logP | 3.46150 | [4] |

| PSA (Polar Surface Area) | 20.23 Ų | [4] |

| Storage Temperature | 2-8°C, under nitrogen | [4] |

The high logP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents, a common characteristic for halogenated phenols. The recommended storage conditions imply that the compound may be sensitive to oxidation or degradation at ambient temperatures.

Reactivity and Stability

As a phenol, this compound exhibits characteristic reactivity. The hydroxyl group imparts weak acidity and can be deprotonated by a base to form a phenoxide ion. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the halogen substituents. The compound should be stored under an inert nitrogen atmosphere at refrigerated temperatures to ensure its stability and prevent degradation.

Analytical Methodologies

Accurate quantification and identification of this compound are crucial for quality control and research. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are the preferred methods for its detection.

Rationale for Method Selection

The choice between GC/MS and LC/MS depends on the sample matrix and the required sensitivity.

-

GC/MS: Offers excellent separation and sensitivity for volatile and semi-volatile compounds. Phenols are often derivatized (e.g., acetylated) to increase their volatility and improve chromatographic peak shape.[5] This is a robust, well-established technique for analyzing chlorophenols in environmental samples.[5]

-

LC/MS: Suitable for less volatile or thermally labile compounds. It avoids the need for derivatization, simplifying sample preparation. This method provides high sensitivity and selectivity, making it ideal for complex matrices like biological fluids.

General Protocol for GC/MS Analysis

This protocol provides a self-validating framework for the determination of this compound in a water matrix. The use of an internal standard is critical for ensuring accuracy and precision by correcting for variations in extraction efficiency and instrument response.

Objective: To quantify this compound in a water sample.

Principle: The analyte is extracted from the aqueous matrix into an organic solvent. It is then derivatized to a more volatile acetate ester, followed by analysis using GC/MS.

Workflow Diagram:

Caption: General workflow for GC/MS analysis of this compound.

Step-by-Step Methodology:

-

Sample Collection & Preservation: Collect the water sample in a clean glass container. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.

-

Internal Standard Spiking: To a 100 mL aliquot of the sample, add a known amount of an internal standard (e.g., 4-Bromophenol) to achieve a concentration similar to the expected analyte concentration.

-

Extraction:

-

Adjust the sample pH to ~2 using sulfuric acid.

-

Transfer the sample to a separatory funnel and perform a liquid-liquid extraction with 3 x 30 mL portions of a suitable solvent like dichloromethane or hexane.[6]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Add 1-2 mL of acetic anhydride and a catalytic amount of pyridine or sodium bicarbonate.[5]

-

Heat the mixture at 60°C for 20 minutes to convert the phenol to its acetate ester.

-

Allow to cool, then wash the extract with a dilute base (e.g., 5% NaHCO₃) followed by deionized water to remove excess reagents.

-

-

Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.

-

GC/MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-400.

-

-

Data Analysis: Identify the analyte and internal standard peaks by their retention times and mass spectra. Quantify the concentration of this compound by comparing its peak area to that of the internal standard using a pre-established calibration curve.

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum would be simple, showing two singlets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Another broad singlet for the phenolic hydroxyl proton would be observed, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents (OH, Br, Cl).

-

Mass Spectrometry (MS): The EI mass spectrum would show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern would be visible due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1), which is a powerful tool for identification.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong absorptions in the 1400-1600 cm⁻¹ region would correspond to C=C stretching in the aromatic ring, and bands in the 1000-1250 cm⁻¹ region would be associated with C-O stretching. C-Br and C-Cl stretching vibrations would appear in the fingerprint region below 1000 cm⁻¹.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Personnel should always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications and Relevance

This compound is primarily utilized as a preservative to inhibit the growth of microorganisms such as bacteria, fungi, and algae. Its applications are found in water treatment for drinking water, swimming pools, and wastewater. Its efficacy as a biocide makes it a compound of interest, while its halogenated nature also places it in a class of compounds often monitored for environmental persistence and potential toxicity.

Conclusion

This compound is a halogenated phenol with distinct physicochemical properties driven by its unique substitution pattern. Its lipophilic nature, characteristic reactivity, and biological activity as a preservative define its industrial applications. A thorough understanding of its properties, coupled with robust analytical methods like GC/MS, is essential for its safe handling, quality control, and for studying its environmental fate and impact. This guide provides the foundational technical information required by scientists and researchers working with this compound.

References

-

PubChem. (n.d.). 4-Bromo-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). 4-Bromo-3-Chlorophenol (CAS No. 13631-21-5) Suppliers. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4- Bromo-3,5-dichlorothiophenol. Retrieved from [Link]

-

Chemsrc. (2025). Phenol, 4-bromo-3,5-dichloro- | CAS#:1940-28-9. Retrieved from [Link]

-

Chem Service. (2021). SAFETY DATA SHEET. Retrieved from [Link]

-

Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-204. Retrieved from [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound [chemicalbook.com]

- 3. This compound [m.chemicalbook.com]

- 4. Phenol, 4-bromo-3,5-dichloro | CAS#:1940-28-9 | Chemsrc [chemsrc.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. env.go.jp [env.go.jp]

- 7. 4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR [m.chemicalbook.com]

- 8. 4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum [chemicalbook.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dichlorophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3,5-dichlorophenol, a halogenated aromatic compound of significant interest in chemical synthesis, drug development, and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document furnishes a predicted solubility profile grounded in fundamental principles of physical chemistry and comparative analysis with structurally analogous compounds. A detailed, field-proven experimental protocol for the precise determination of its solubility via the shake-flask method is provided to empower researchers in generating reliable, application-specific data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective use of this compound in various solvent systems.

Introduction: The Significance of this compound

This compound (CAS No. 1940-28-9) is a polyhalogenated phenol featuring a bromine atom and two chlorine atoms substituted on the aromatic ring.[1] This substitution pattern imparts unique physicochemical properties that make it a valuable building block in organic synthesis and a compound of interest in the development of novel pharmaceuticals and functional materials. Understanding its solubility in a range of organic solvents is paramount for its effective application in reaction chemistry, purification processes such as recrystallization, and formulation development.[2]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, reaction kinetics, and the feasibility of various manufacturing processes.[3] Low solubility can present significant challenges, leading to unreliable results in in-vitro assays and difficulties in formulation.[3][4] This guide, therefore, aims to provide a robust framework for understanding and experimentally determining the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The key physicochemical properties of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and molecular size.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1940-28-9 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [2] |

| Molecular Weight | 241.9 g/mol | [2] |

| Structure | Aromatic ring with one hydroxyl, one bromo, and two chloro substituents. | [2] |

The presence of the hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor. The electronegative halogen atoms (Br, Cl) and the oxygen atom create a significant dipole moment, rendering the molecule polar. However, the bulky, non-polar benzene ring and the large halogen atoms also contribute to its lipophilic character.

The influence of halogen substituents on the electronic properties of the phenol ring is a critical factor. The electronegativity order is F > Cl > Br > I.[5][6] In this compound, the presence of three halogen atoms, with chlorine being more electronegative than bromine, will withdraw electron density from the aromatic ring, influencing its acidity and intermolecular interactions.

Based on these structural features and the known solubility of similar compounds like 4-bromophenol (which is soluble in polar organic solvents such as ethanol, ether, and chloroform), a qualitative solubility profile for this compound can be predicted.[7]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |

| Methanol, Ethanol | Polar Protic | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. The polarity is well-matched. |

| Isopropanol | Polar Protic | Moderate to High | Similar to methanol and ethanol, but the increased hydrocarbon chain length may slightly reduce solubility compared to smaller alcohols. |

| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality provides polarity and hydrogen bond accepting capabilities, making it a good solvent for polar organic molecules. |

| Dichloromethane | Polar Aprotic | Moderate | A good solvent for many organic compounds due to its ability to dissolve a range of polar and non-polar substances. |

| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, it is a versatile solvent for halogenated compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving phenols. |

| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene allows for some π-π stacking interactions, but the high polarity of the phenol will limit solubility. |

| Hexane, Heptane | Non-polar | Low | The significant difference in polarity between the highly polar this compound and the non-polar alkanes will result in poor solubility. |

Causality of Solvent Selection in Experimental Design

The choice of solvent in any experimental protocol involving this compound is dictated by the intended application.

-

For Chemical Reactions: Solvents that offer high solubility for all reactants are preferred to ensure a homogeneous reaction mixture and facilitate optimal reaction kinetics. Based on the predicted profile, polar aprotic solvents like THF or acetone would likely be excellent choices.

-

For Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A binary solvent system, such as ethanol/water or toluene/hexane, might be necessary to achieve the desired solubility gradient.

-

For Analytical Characterization (e.g., HPLC, NMR): The solvent must completely dissolve the analyte without interfering with the analytical measurement. Acetonitrile and methanol are common choices for reverse-phase HPLC, while deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are frequently used for NMR spectroscopy, owing to their high dissolving power for a wide range of organic molecules.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[4][9]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with tight-sealing caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials. An amount that is visibly in excess after equilibration is sufficient.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.[4][8]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve.

-

DF = Dilution factor.

-

-

The results are typically expressed in units of mg/mL or g/100 mL.

Visualizing Key Workflows and Relationships

Safety and Handling of Halogenated Phenols

Phenols, particularly halogenated phenols, are toxic and corrosive compounds that require careful handling to minimize exposure.[10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and safety goggles or a face shield when handling this compound.[11][12]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11][13]

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

-

Emergency Procedures:

-

Skin Contact: Phenol can be rapidly absorbed through the skin and may cause severe chemical burns, sometimes with a delayed sensation of pain due to its anesthetic properties.[10][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[14]

-

Eye Contact: Can cause severe eye damage.[10] Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]

-

Ingestion: Highly toxic if swallowed. Do not induce vomiting. Seek immediate medical attention.[14]

-

Conclusion

While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a reliable predicted solubility profile. This guide has established that due to its polar nature and hydrogen bonding capabilities, this compound is expected to be highly soluble in polar organic solvents such as alcohols, ketones, and ethers, with limited solubility in non-polar hydrocarbon solvents. For researchers requiring precise quantitative data for applications in drug development and process chemistry, the detailed shake-flask methodology provided herein offers a robust and validated approach. Adherence to strict safety protocols is essential when working with this and other halogenated phenols.

References

-

B-On. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chlorophenol. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Phenol SOP. Retrieved from [Link]

-

LookChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]

-

Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]

-

Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]

-

Yale University. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]

- Unknown Source. (n.d.).

-

National Center for Biotechnology Information. (n.d.). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Retrieved from [Link]

- Unknown Source. (n.d.). Phenol _Electrophilic substitution rxn.

-

Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate. Retrieved from [Link]

- Unknown Source. (n.d.). Solvent Miscibility Table.

-

ResearchGate. (2025, October 15). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. Retrieved from [Link]

- Unknown Source. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract.

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. This compound [chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. twu.edu [twu.edu]

- 11. otago.ac.nz [otago.ac.nz]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. monash.edu [monash.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-3,5-dichlorophenol

Introduction

4-Bromo-3,5-dichlorophenol is a halogenated aromatic compound with applications including its use as a preservative. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, detailing experimental protocols, spectral interpretation, and the underlying chemical principles that govern the observed spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization.

Molecular Structure and Symmetry Analysis

To accurately predict and interpret the NMR spectra of this compound, an initial analysis of its molecular structure and symmetry is paramount.

The molecule possesses a plane of symmetry that bisects the C1-OH and C4-Br bonds. This symmetry element renders the protons and carbons on opposite sides of this plane chemically and magnetically equivalent.

Consequences of Molecular Symmetry:

-

¹H NMR: The two aromatic protons at positions 2 and 6 (H-2, H-6) are chemically equivalent. The hydroxyl proton (OH) is unique. Therefore, a total of two signals are expected in the ¹H NMR spectrum: one for the aromatic protons and one for the hydroxyl proton.

-

¹³C NMR: Due to symmetry, several carbon atoms are equivalent:

-

C-2 is equivalent to C-6.

-

C-3 is equivalent to C-5.

-

C-1 (ipso- to the hydroxyl group) and C-4 (ipso- to the bromine) are unique.

-

This results in a total of four expected signals in the proton-decoupled ¹³C NMR spectrum.

-

Experimental Protocol for NMR Analysis

The acquisition of high-quality, reproducible NMR data necessitates a rigorously defined and validated experimental protocol.

Step 1: Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆) : This is often the preferred solvent for phenols. Its hydrogen-bond accepting nature slows down the proton exchange rate of the phenolic -OH group, resulting in a sharper signal that is less likely to be obscured by the baseline.[1]

-

Chloroform-d (CDCl₃) : While widely used for many organic molecules, residual water in CDCl₃ can lead to rapid exchange with the phenolic proton, often causing the -OH signal to become very broad or disappear entirely.[1]

-

-

Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is the standard reference for both ¹H and ¹³C NMR, defined as 0.00 ppm.[2]

-

Filtration : Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.

Step 2: NMR Data Acquisition

The following parameters are typical for a 400 MHz spectrometer:

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |

| Number of Scans (ns) | 8-16 | 128-1024 (or more, depending on concentration) |

| Spectral Width | 0-12 ppm | 0-200 ppm |

Step 3: Data Processing

-

Fourier Transformation : Convert the raw Free Induction Decay (FID) signal into the frequency domain spectrum.

-

Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Correct any distortions in the spectral baseline.

-

Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration : Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is characterized by its simplicity, a direct result of the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | ~ 7.5 - 7.7 | Singlet (s) | 2H |

| OH | ~ 9.5 - 10.5 (in DMSO-d₆) | Singlet (s) | 1H |

Causality and Interpretation:

-

Aromatic Protons (H-2, H-6) :

-

Chemical Shift : These protons are located on a benzene ring and are therefore expected to resonate in the aromatic region (typically 6.5-8.0 ppm).[3] The presence of four electron-withdrawing substituents (one -OH, two -Cl, one -Br) on the ring leads to significant deshielding of the entire aromatic system. This pulls the electron density away from the aromatic protons, causing them to experience a stronger effective magnetic field and thus resonate at a relatively high chemical shift (downfield).[4]

-

Multiplicity : Due to the molecular symmetry, H-2 and H-6 are chemically equivalent. More importantly, they have no adjacent (vicinal) protons to couple with. The nearest protons are five bonds away, and such long-range coupling is typically not resolved in a standard 1D spectrum. Consequently, the signal for these two protons appears as a sharp singlet.

-

-

Hydroxyl Proton (-OH) :

-

Chemical Shift : The chemical shift of a phenolic proton is highly variable and depends strongly on solvent, concentration, and temperature.[1][5] In a hydrogen-bond accepting solvent like DMSO-d₆, the phenolic proton forms a strong hydrogen bond with the solvent's oxygen atom. This interaction significantly deshields the proton, shifting its resonance far downfield, often to a region between 9 and 11 ppm.[6] In contrast, in a less interacting solvent like CDCl₃, the shift is typically much lower (e.g., 4-7 ppm).[3]

-

Confirmation : The identity of the -OH peak can be unequivocally confirmed by performing a D₂O shake experiment . After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is shaken. The acidic phenolic proton rapidly exchanges with deuterium. Since deuterium is not observed in ¹H NMR, a second spectrum will show the disappearance or significant reduction of the -OH signal, confirming its assignment.[2][3]

-

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides direct evidence for the four unique carbon environments predicted by the molecular symmetry.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-OH) | ~ 150 - 155 | Strong deshielding by the highly electronegative oxygen atom. |

| C-3, C-5 (C-Cl) | ~ 128 - 132 | Deshielding effect from the attached chlorine atoms. |

| C-2, C-6 (C-H) | ~ 122 - 126 | Influenced by adjacent electronegative substituents. |

| C-4 (C-Br) | ~ 115 - 120 | Influenced by bromine's electronegativity and "heavy atom effect". |

Causality and Interpretation:

-

C-1 (ipso- to OH) : The carbon atom directly attached to the hydroxyl group is the most deshielded carbon in the aromatic ring. The high electronegativity of oxygen strongly withdraws electron density, causing this signal to appear at a very high chemical shift, typically above 150 ppm.[7]

-

C-3, C-5 (ipso- to Cl) : These equivalent carbons are attached to chlorine atoms. The inductive electron-withdrawing effect of chlorine deshields these nuclei, shifting their resonance downfield.

-

C-2, C-6 (C-H) : These carbons, bonded to the aromatic protons, are influenced by the electronic effects of the adjacent substituents. Their chemical shift will be in the typical aromatic region but modulated by the neighboring groups.

-

C-4 (ipso- to Br) : The chemical shift of a carbon bonded to bromine is governed by two opposing factors: the electronegativity of bromine (deshielding) and the "heavy atom effect" (shielding). For heavier halogens like bromine and iodine, the shielding effect can be significant, sometimes causing the signal to appear at a lower chemical shift than what electronegativity alone would predict.[6]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are readily interpretable based on fundamental principles of chemical shift theory and molecular symmetry. The ¹H spectrum is simple, showing two singlets corresponding to the equivalent aromatic protons and the hydroxyl proton. The ¹³C spectrum displays four distinct signals, confirming the number of unique carbon environments. The specific chemical shifts are dictated by the strong inductive and resonance effects of the hydroxyl and halogen substituents. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the NMR spectral data for this and structurally related halogenated phenols.

References

-

Bargon, J., T. Dürr, and H. G. Kuball. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." NIH National Library of Medicine, . Accessed 3 Jan. 2026.

-

"Hydroxyl Groups in NMR : r/Chempros." Reddit, 16 Mar. 2023, . Accessed 3 Jan. 2026.

-

Exarchou, V., et al. "Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." ResearchGate, Jan. 2013, . Accessed 3 Jan. 2026.

-

"Phenol OH Proton NMR Question : r/chemhelp." Reddit, 27 May 2025, . Accessed 3 Jan. 2026.

-

"1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry, . Accessed 3 Jan. 2026.

- "L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry." The Royal Society of Chemistry, pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc44222e/unauth. Accessed 3 Jan. 2026.

- "4-Bromophenol | C6H5BrO | CID 7808." PubChem, pubchem.ncbi.nlm.nih.gov/compound/4-Bromophenol. Accessed 3 Jan. 2026.

-

"Coupling constants across ¹⁵N···³⁵Cl–¹⁹F (2XJ(N_F)) versus the halogen... - ResearchGate." ResearchGate, . Accessed 3 Jan. 2026.

-

"4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

-

"4-Bromophenol(106-41-2) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

-

"4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

-

"4-Bromophenol(106-41-2) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

-

"4-Bromo-2,5-dichlorophenol(1940-42-7) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

- "17.11: Spectroscopy of Alcohols and Phenols." Chemistry LibreTexts, 24 Sept. 2022, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols. Accessed 3 Jan. 2026.

-

"NMR and IR Spectroscopy of Phenols | Request PDF." ResearchGate, Jan. 2011, . Accessed 3 Jan. 2026.

- "13C NMR Chemical Shifts." Oregon State University, chemistry.oregonstate.edu/courses/ch334-6/ch361-2/c13shifts.htm. Accessed 3 Jan. 2026.

- "13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398)." Human Metabolome Database, hmdb.ca/spectra/nmr_one_d/2215. Accessed 3 Jan. 2026.

-

"2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.

- "3,5-dichloro-4-bromophenol - Optional[1H NMR] - Spectrum." SpectraBase, spectrabase.com/spectrum/5xL6xZm20aW. Accessed 3 Jan. 2026.

-

"1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra." MDPI, . Accessed 3 Jan. 2026.

- "Proton NMR Table." MSU Chemistry, www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm. Accessed 3 Jan. 2026.

-

"NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil." NIH National Library of Medicine, 30 Mar. 2020, . Accessed 3 Jan. 2026.

-

"13C NMR Spectroscopy." University of Glasgow, . Accessed 3 Jan. 2026.

-

"Chemical shifts." UCL, . Accessed 3 Jan. 2026.

- "Halogen Bonding of (Iodoethynyl)benzene Derivatives in Solution." ACS Publications, 29 Aug. 2014, pubs.acs.org/doi/10.1021/ol502361g. Accessed 3 Jan. 2026.

-

"Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry." MDPI, 17 Nov. 2024, . Accessed 3 Jan. 2026.

-

"Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued)." ResearchGate, . Accessed 3 Jan. 2026.

- "14.12: Coupling Constants Identify Coupled Protons." Chemistry LibreTexts, 21 Aug. 2014, chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_269_(Morsch)/14%3A_NMR_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons. Accessed 3 Jan. 2026.

-

"On the4 JHH long-range coupling in 2-bromocyclohexanone: Conformational insights | Request PDF." ResearchGate, Jan. 2018, . Accessed 3 Jan. 2026.

Sources

- 1. reddit.com [reddit.com]

- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. reddit.com [reddit.com]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. che.hw.ac.uk [che.hw.ac.uk]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-3,5-dichlorophenol

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometry analysis of 4-Bromo-3,5-dichlorophenol, a halogenated phenolic compound of significant interest in environmental and toxicological studies. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth perspective on the core principles and practical applications of mass spectrometry for the characterization and quantification of this analyte. We will delve into the rationale behind various analytical strategies, from sample preparation and derivatization to the intricacies of ionization and fragmentation, equipping the reader with the expertise to develop and validate robust analytical methods.

Introduction: The Analytical Imperative for this compound

This compound (BCDP) is a halogenated phenol that can be found as a preservative and a potential environmental contaminant. Its detection and quantification are crucial for monitoring environmental samples and understanding its toxicological profile. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose due to its inherent sensitivity, selectivity, and structural elucidation capabilities.[1] This guide will navigate the critical aspects of BCDP analysis by mass spectrometry, emphasizing the "why" behind the "how" to foster a deeper understanding of the analytical process.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₆H₃BrCl₂O |

| Molecular Weight | 241.9 g/mol |

| CAS Number | 1940-28-9 |

| Appearance | Solid (at standard conditions) |

The Analytical Workflow: A Strategic Approach

The successful mass spectrometric analysis of this compound hinges on a well-designed workflow. Each step is critical for ensuring accurate and reproducible results.

Caption: The comprehensive analytical workflow for this compound analysis.

Sample Preparation: The Foundation of Accurate Analysis

The initial handling of the sample is paramount. For environmental matrices, such as water or soil, extraction is necessary to isolate BCDP from interfering substances.[2][3] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and sorbent, respectively, should be optimized to ensure high recovery of the analyte.

Derivatization: Enhancing Analyzability for GC-MS

While direct analysis of phenols by GC-MS is possible, it often suffers from poor peak shape and low sensitivity due to the polar hydroxyl group.[1][4] Derivatization is a crucial step to mitigate these issues by converting the polar phenol into a more volatile and thermally stable derivative.[5][6]

Common Derivatization Strategies for Phenols:

-

Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective.[7]

-

Acylation: Acetylation, using acetic anhydride, is another common method to form a less polar ester derivative.[4][8]

-

Alkylation: Methylation can be performed to create the corresponding anisole, which exhibits excellent chromatographic behavior.[9]

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for side reactions.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Core Analytical Engine

GC-MS is the workhorse for the analysis of semi-volatile compounds like derivatized BCDP.[1] The gas chromatograph separates the analyte from other components in the sample extract based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then serves as a highly specific and sensitive detector.

Chromatographic Separation

A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for the separation of derivatized halogenated phenols. The oven temperature program should be optimized to achieve good resolution between BCDP and any potential isomers or co-eluting compounds.

Ionization: Creating the Molecular Fingerprint

Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of halogenated phenols.[10] In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule.

Decoding the Mass Spectrum: Fragmentation Analysis of this compound

The interpretation of the mass spectrum is central to the identification of this compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature.[11][12]

Caption: A simplified representation of the potential fragmentation pathways for this compound under Electron Ionization.

The molecular ion peak cluster for BCDP will be observed around m/z 240, 242, 244, and 246, reflecting the different combinations of bromine and chlorine isotopes. The relative intensities of these peaks are highly predictable and serve as a primary confirmation tool.

Key Fragmentation Pathways:

-

Loss of a Halogen: The most characteristic fragmentation involves the loss of a bromine or chlorine radical.[13][14] This will result in significant fragment ions at [M-Br]⁺ and [M-Cl]⁺. The isotopic patterns of the remaining halogens will still be evident in these fragment ions.

-

Loss of CO: As with many phenols, the loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a common fragmentation pathway.[13]

-

Loss of HCl or HBr: The elimination of hydrogen chloride or hydrogen bromide can also occur.

Table of Expected Key Ions for this compound:

| Ion | Description | Approximate m/z |

| [M]⁺ | Molecular Ion | 240, 242, 244, 246 |

| [M-Cl]⁺ | Loss of a Chlorine radical | 205, 207, 209 |

| [M-Br]⁺ | Loss of a Bromine radical | 161, 163 |

| [M-CO]⁺ | Loss of Carbon Monoxide | 212, 214, 216, 218 |

Note: The exact m/z values will depend on the specific isotopes present in the ion.

Quantitative Analysis: From Signal to Concentration

For quantitative analysis, Selected Ion Monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte. This significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the analysis.[4][8]

Protocol for Quantitative Analysis of this compound using GC-MS (SIM)

-

Standard Preparation: Prepare a series of calibration standards of derivatized this compound in a suitable solvent (e.g., hexane or dichloromethane) at concentrations spanning the expected range of the samples.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog of BCDP, or another halogenated phenol not present in the samples) to all standards and samples. This corrects for variations in injection volume and instrument response.

-

GC-MS (SIM) Analysis:

-

Inject a fixed volume of each standard and sample into the GC-MS system.

-

Monitor at least three characteristic ions for BCDP (e.g., the most abundant molecular ion and two prominent fragment ions) and at least one characteristic ion for the internal standard.

-

-

Calibration Curve Construction: Plot the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. A linear regression should be applied to the data.

-

Quantification of Samples: Using the equation of the calibration curve, calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.

Conclusion: A Powerful and Versatile Analytical Approach

The mass spectrometric analysis of this compound, particularly when coupled with gas chromatography, offers a robust, sensitive, and highly specific method for its identification and quantification. By understanding the principles of sample preparation, derivatization, ionization, and fragmentation, researchers can develop and validate analytical methods that provide reliable and defensible data. This guide has provided a framework for this understanding, empowering scientists to confidently tackle the analytical challenges associated with this and other halogenated phenolic compounds.

References

-

Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, [Link][9]

-

Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, [Link][1]

-

Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of AOAC International, [Link][4]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, [Link][5]

-

A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology, [Link][15]

-

General derivatization mechanism for phenol with MTBSTFA. ResearchGate, [Link][7]

-

Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV, [Link][8]

-

What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube, [Link][6]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR), [Link][2]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link][13]

-

Analytical Methods. Japan International Cooperation Agency, [Link][3]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide, [Link][14]

-

Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate, [Link][10]

-

Mass Spectrometry. Michigan State University Chemistry, [Link][11]

-

An introduction to Mass Spectrometry and its applications. Doc Brown's Chemistry, [Link][12]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. env.go.jp [env.go.jp]

- 4. academic.oup.com [academic.oup.com]

- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 9. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenol, 4-bromo-2,5-dichloro- [webbook.nist.gov]

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Bromo-3,5-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Bromo-3,5-dichlorophenol using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational behavior, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We detail a self-validating protocol for sample preparation and analysis using the potassium bromide (KBr) pellet method, ensuring data integrity and reproducibility. Each section is grounded in authoritative spectroscopic principles, with key claims supported by citations to peer-reviewed literature and established chemical databases. The guide culminates in a detailed interpretation of the compound's characteristic infrared absorptions, providing researchers with the necessary tools to confidently identify and characterize this highly substituted phenol.

Introduction: The Analytical Imperative

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical and agrochemical agents. Its unique substitution pattern—a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring—gives rise to a distinct and complex infrared spectrum. Infrared spectroscopy serves as a rapid, non-destructive, and highly specific technique for its structural confirmation and quality control.

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of a molecule.[1] Covalent bonds are not rigid; they stretch, bend, and twist at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational modes.[1] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups and overall structure. For this compound, the key diagnostic features will be the vibrations of the O-H, C-O, aromatic C=C, aromatic C-H, C-Cl, and C-Br bonds.

Molecular Structure and Predicted Vibrational Modes

Understanding the expected spectral features begins with the molecule itself. The substitution pattern dictates the number and position of key vibrational bands.

Caption: Molecular structure of this compound.

The primary functional groups and their expected vibrational regions are:

-

O-H Group: The hydroxyl group is highly diagnostic. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration is expected to appear as a strong, broad band.[2][3][4]

-

Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations and C=C in-ring stretching vibrations.[5][6]

-

C-O Bond: The stretching of the carbon-oxygen single bond in phenols is a key feature.

-

Carbon-Halogen Bonds: The C-Cl and C-Br bonds have stretching vibrations that occur at lower frequencies, typically in the fingerprint region of the spectrum.[7]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is critically dependent on meticulous sample preparation. For a solid sample like this compound, the potassium bromide (KBr) pellet method is the industry standard.[8] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear, solid disk under pressure.[8]

Detailed Methodology: KBr Pellet Preparation

-

Drying: Thoroughly dry spectroscopic grade KBr powder at ~110°C for 2-3 hours to remove absorbed water.[9] Moisture is the primary interferent, causing a broad absorption around 3450 cm⁻¹ and a sharp bend at ~1640 cm⁻¹, which can obscure the phenolic O-H stretch and other features. Store the dried KBr in a desiccator.

-

Aliquotting: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[8][10] The sample-to-KBr ratio of ~1:100 is crucial. Too much sample leads to excessive absorption (saturated peaks), while too little results in a weak, noisy spectrum.

-

Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a homogeneous dispersion.[9] The final mixture should be a fine, uniform powder.

-

Pellet Pressing: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and connect it to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.[9][10] Apply a force of approximately 8-10 tons for several minutes.[9][10]

-

Validation Check: Carefully remove the die and eject the pellet. A high-quality pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or the presence of moisture, and it should be discarded.[11] This visual inspection is a key self-validating step in the protocol.

Data Acquisition Parameters

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without introducing excessive noise.

-

Scans: Co-add 16 or 32 scans to achieve an excellent signal-to-noise ratio.

-

Background: A background spectrum of the pure KBr pellet (or an empty sample chamber) must be collected immediately prior to the sample scan to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. askthenerd.com [askthenerd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. shimadzu.com [shimadzu.com]

- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

Methodological & Application

The Synthetic Versatility of 4-Bromo-3,5-dichlorophenol: A Precursor for Advanced Organic Synthesis

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast array of available precursors, halogenated phenols stand out for their versatility, offering multiple reactive sites for functionalization. This guide provides an in-depth exploration of 4-Bromo-3,5-dichlorophenol, a uniquely substituted aromatic building block, for researchers, scientists, and professionals in drug development. We will delve into its chemical properties and provide detailed protocols for its application in key synthetic transformations, underscoring its potential in the synthesis of high-value molecules.

Understanding the Precursor: Properties and Reactivity of this compound

This compound (CAS No: 1940-28-9) is a crystalline solid with a molecular weight of 241.90 g/mol . Its structure, featuring a hydroxyl group and three halogen substituents on the aromatic ring, imparts a unique reactivity profile that can be selectively exploited in various organic reactions.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrCl₂O | |

| Molecular Weight | 241.90 g/mol | |

| Appearance | Solid | |

| CAS Number | 1940-28-9 |

The presence of both bromine and chlorine atoms allows for chemoselective cross-coupling reactions, as the carbon-bromine bond is generally more reactive towards oxidative addition in palladium-catalyzed processes than the carbon-chlorine bond. The phenolic hydroxyl group offers a handle for etherification reactions and can also influence the electronic properties of the aromatic ring, thereby affecting the reactivity of the halogen substituents.

Safety Considerations: this compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Key Synthetic Applications and Protocols

This compound serves as a versatile precursor in a variety of powerful C-C and C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for sequential functionalization, providing a pathway to complex, unsymmetrically substituted aromatic compounds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in bioactive molecules.[3]

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura reactions. The choice of ligand can significantly influence the reaction's efficiency.

-

Base: A base, such as potassium carbonate or cesium carbonate, is crucial for the activation of the boronic acid partner in the catalytic cycle.[4]

-